

Application Notes and Protocols for Octyltrimethylammonium Bromide (OTAB) in Efficient Cell Lysis

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Compound of Interest

Compound Name: Octyltrimethylammonium bromide

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Abstract

Octyltrimethylammonium bromide (OTAB) is a cationic surfactant that serves as an effective reagent for cell lysis in a variety of molecular biology applications. Its amphipathic nature allows for the disruption of cellular membranes, leading to the release of intracellular contents such as proteins and nucleic acids. This document provides detailed protocols for the use of OTAB in the lysis of both mammalian and bacterial cells, alongside a comparative analysis of its efficiency with other commonly used detergents. The information presented herein is intended to guide researchers in optimizing their cell lysis procedures for enhanced yield and integrity of biological macromolecules.

Introduction

The successful isolation of intracellular components is a critical first step in numerous molecular biology workflows, including proteomics, genomics, and drug discovery. Cell lysis, the process of disrupting the cell membrane to release these components, can be achieved through various mechanical and chemical methods. Chemical lysis using detergents is a widely adopted approach due to its relative simplicity and scalability.

Octyltrimethylammonium bromide (OTAB) is a quaternary ammonium salt that functions as a cationic detergent. Its structure, comprising a hydrophilic quaternary ammonium headgroup and a hydrophobic octyl tail, enables it to integrate into and destabilize the lipid bilayer of cell membranes. This leads to the formation of pores and the eventual rupture of the cell, releasing its contents into the lysate. The choice of detergent and the optimization of lysis conditions are paramount to maximizing the yield and preserving the functionality of the target molecules.

Principle of OTAB-Mediated Cell Lysis

OTAB, like other detergents, disrupts the cell membrane by solubilizing its lipid and protein components. The hydrophobic tails of the OTAB molecules intercalate into the nonpolar core of the lipid bilayer, while the hydrophilic headgroups interact with the aqueous environment. This disrupts the native structure of the membrane, leading to increased permeability and eventual cell lysis. As a cationic detergent, OTAB's positively charged headgroup may also interact with negatively charged components of the cell surface and intracellular molecules, which can influence the efficiency of lysis and the composition of the resulting lysate.

Experimental Protocols

Protocol 1: Lysis of Adherent Mammalian Cells for Total Protein Extraction

This protocol is designed for the efficient extraction of total protein from cultured adherent mammalian cells.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- OTAB Lysis Buffer (prepare fresh):
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1 mM EDTA
 - 1% (w/v) **Octyltrimethylammonium bromide (OTAB)**

- 1X Protease Inhibitor Cocktail
- Cell scraper
- Microcentrifuge tubes, 1.5 mL
- Microcentrifuge, refrigerated

Procedure:

- Aspirate the culture medium from the adherent cells.
- Wash the cells once with ice-cold PBS.
- Aspirate the PBS completely.
- Add an appropriate volume of ice-cold OTAB Lysis Buffer to the culture dish (e.g., 500 μ L for a 10 cm dish).
- Incubate the dish on a rocking platform or with gentle manual swirling for 15-20 minutes at 4°C.
- Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
- Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
- To shear genomic DNA and reduce the viscosity of the lysate, pass it 5-10 times through a 21-gauge needle fitted to a syringe.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This fraction contains the soluble proteins.
- Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

- The lysate is now ready for downstream applications such as SDS-PAGE, western blotting, or can be stored at -80°C.

Protocol 2: Lysis of Bacterial Cells (*E. coli*) for Protein Extraction

This protocol is suitable for the lysis of gram-negative bacteria like *E. coli*.

Materials:

- Bacterial cell pellet
- Bacterial Lysis Buffer (prepare fresh):
 - 50 mM Tris-HCl, pH 8.0
 - 100 mM NaCl
 - 1% (w/v) OTAB
 - 1 mg/mL Lysozyme (add immediately before use)
 - 10 U/mL DNase I (optional, to reduce viscosity)
 - 1X Protease Inhibitor Cocktail
- Microcentrifuge tubes, 1.5 mL
- Microcentrifuge, refrigerated
- Sonicator (optional)

Procedure:

- Thaw the bacterial cell pellet on ice.
- Resuspend the pellet in an appropriate volume of Bacterial Lysis Buffer (e.g., 1 mL per 0.5 g of wet cell pellet).

- Incubate the suspension on ice for 30 minutes, with occasional vortexing.
- (Optional) For more efficient lysis, sonicate the sample on ice using short bursts (e.g., 3-4 cycles of 15 seconds on, 30 seconds off).
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant containing the soluble proteins to a new tube.
- Quantify the protein concentration using a suitable assay.
- The bacterial protein extract is ready for further analysis or purification.

Data Presentation

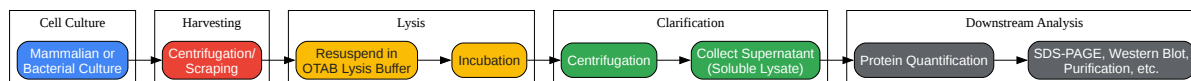
The following table summarizes hypothetical quantitative data on protein yield obtained with OTAB in comparison to other commonly used detergents. It is important to note that optimal lysis conditions and resulting protein yields can vary significantly depending on the cell type, growth conditions, and specific protein of interest.

Table 1: Comparative Protein Yields from Mammalian Cell Lysis

Detergent	Cell Type	Concentration (% w/v or v/v)	Protein Yield (µg/µL)
OTAB	HEK293	1%	2.5 ± 0.2
Triton X-100	HEK293	1%	2.2 ± 0.3
NP-40	HEK293	1%	2.1 ± 0.2
SDS	HEK293	1%	3.0 ± 0.4
OTAB	HeLa	1%	2.8 ± 0.3
Triton X-100	HeLa	1%	2.5 ± 0.2
NP-40	HeLa	1%	2.4 ± 0.3
SDS	HeLa	1%	3.5 ± 0.5

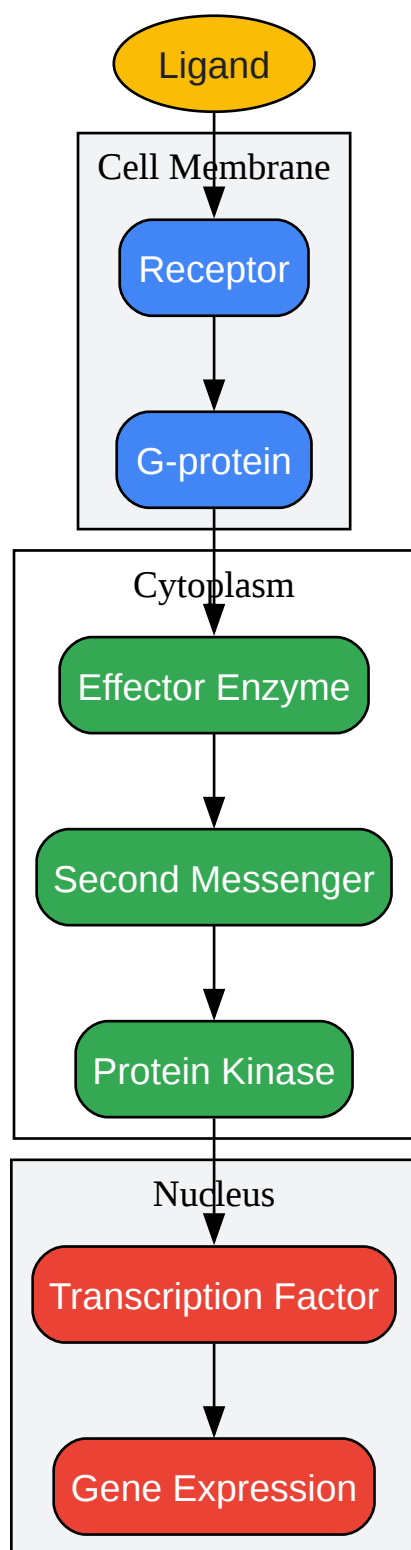
Data are presented as mean \pm standard deviation from three independent experiments. Protein concentration was determined by BCA assay.

Visualizations



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Caption: General experimental workflow for cell lysis using OTAB.



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Caption: Example of a generic signaling pathway for contextual studies.

Conclusion

Octyltrimethylammonium bromide is a versatile and efficient cationic detergent for the lysis of both mammalian and bacterial cells. The protocols provided here serve as a starting point for the development of optimized lysis procedures tailored to specific experimental needs. As with any detergent-based lysis method, empirical determination of the optimal OTAB concentration and incubation conditions is recommended to achieve the highest yield of soluble and functional proteins or nucleic acids for downstream applications. The comparative data, while hypothetical, suggests that OTAB's performance is comparable to other commonly used detergents, offering a viable alternative for cell lysis in molecular biology research.

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